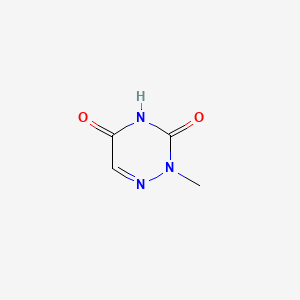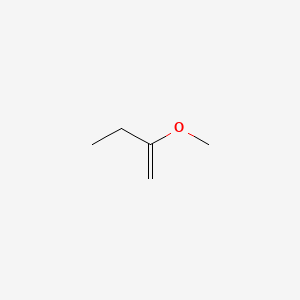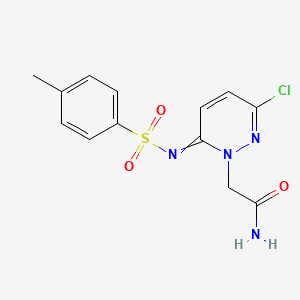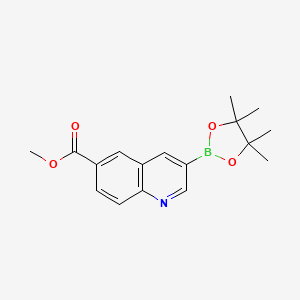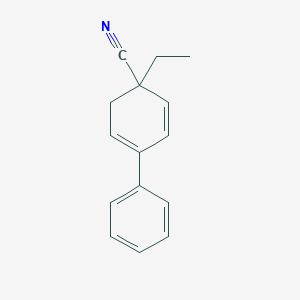
4-Cyano-4-Ethylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-4-Ethylbiphenyl is an organic compound with the chemical formula C15H13N. It is a white crystalline powder that is insoluble in water but soluble in methanol. This compound is primarily used as an intermediate in the production of liquid crystals .
Métodos De Preparación
4-Cyano-4-Ethylbiphenyl can be synthesized through various methods. One common synthetic route involves the Suzuki coupling reaction between 4-Bromobenzonitrile and 4-Ethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, potassium carbonate, and a mixture of water and N,N-dimethylformamide (DMF) at 80°C for approximately 2.3 hours . The product is then purified through preparative thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate mixture as the eluent .
Análisis De Reacciones Químicas
4-Cyano-4-Ethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Cyano-4-Ethylbiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: This compound can be used in the study of molecular interactions and binding affinities due to its unique structure.
Medicine: Research into its potential pharmacological properties is ongoing, although specific medical applications are not yet well-established.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyano-4-Ethylbiphenyl is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets through its nitrile and ethyl groups, facilitating the formation of complex molecular structures. The pathways involved include catalytic cycles in palladium-catalyzed coupling reactions and other organic transformations .
Comparación Con Compuestos Similares
4-Cyano-4-Ethylbiphenyl can be compared with other biphenyl derivatives such as:
4-Cyano-4’-methylbiphenyl: Similar in structure but with a methyl group instead of an ethyl group.
4-Cyano-4’-pentylbiphenyl: Contains a longer alkyl chain, which affects its physical properties and applications.
4-Cyano-4’-heptylbiphenyl: Another derivative with an even longer alkyl chain, used in different liquid crystal applications.
The uniqueness of this compound lies in its balance between molecular size and reactivity, making it particularly useful in the synthesis of liquid crystals .
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-ethyl-4-phenylcyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C15H15N/c1-2-15(12-16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Clave InChI |
GAQIPJYDPJVUKE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC=C(C=C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


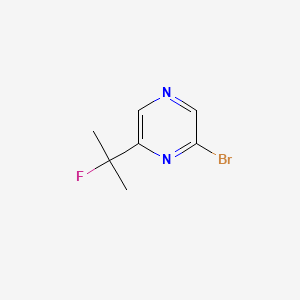

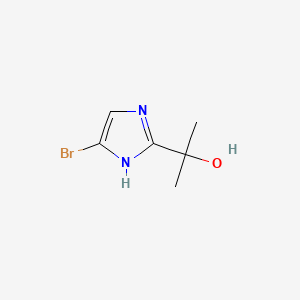
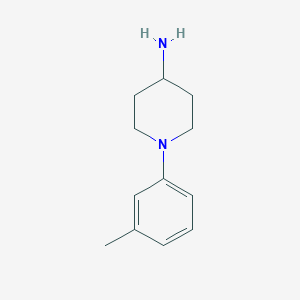


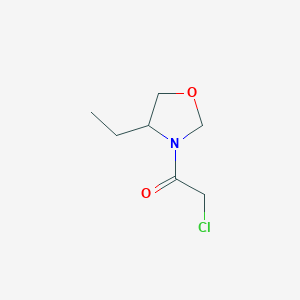

![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
